Fmoc-Phe(4-Guad-Pmc)-OH

Fmoc-SPPS Protecting Group Lability TFA Cleavage

Flexible arginine residues often reduce target specificity in peptide inhibitors. Fmoc-Phe(4-Guad-Pmc)-OH delivers a conformationally restricted, aromatic-anchored guanidinium that improves binding pre-organization. • Improves target selectivity up to 15-fold over flexible Arg (SH3 domain systems). • Pmc group withstands >8 h piperidine exposure; quantitative deprotection in standard TFA cocktails. • Enables cation-π interactions inaccessible to standard arginine. Supplied as ≥98% HPLC pure; store cool and dry. Available for immediate global shipping.

Molecular Formula C39H42N4O7S
Molecular Weight 710.8 g/mol
Cat. No. B14031676
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Phe(4-Guad-Pmc)-OH
Molecular FormulaC39H42N4O7S
Molecular Weight710.8 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)N=C(N)NC3=CC=C(C=C3)CC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C
InChIInChI=1S/C39H42N4O7S/c1-22-23(2)35(24(3)27-18-19-39(4,5)50-34(22)27)51(47,48)43-37(40)41-26-16-14-25(15-17-26)20-33(36(44)45)42-38(46)49-21-32-30-12-8-6-10-28(30)29-11-7-9-13-31(29)32/h6-17,32-33H,18-21H2,1-5H3,(H,42,46)(H,44,45)(H3,40,41,43)/t33-/m0/s1
InChIKeyBPOREBGIBBGDNK-XIFFEERXSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-Phe(4-Guad-Pmc)-OH: Pmc-Protected Building Block


Fmoc‑Phe(4‑Guad‑Pmc)‑OH (CAS 2733951‑51‑2, C₃₉H₄₂N₄O₇S, MW 710.8 g mol⁻¹) is a synthetic, doubly protected amino acid derivative designed for solid‑phase peptide synthesis. The α‑amino group is masked by the base‑labile 9‑fluorenylmethoxycarbonyl (Fmoc) group, while the para‑guanidino moiety of the phenylalanine side chain is protected by the acid‑labile 2,2,5,7,8‑pentamethylchroman‑6‑sulfonyl (Pmc) group . This orthogonal protection scheme allows the residue to be incorporated into peptides via standard Fmoc/tBu chemistry, with the Pmc shield being removed during the final trifluoroacetic acid (TFA) cleavage step . Because the guanidine is positioned directly on the aromatic ring rather than at the end of a flexible alkyl chain, the compound serves as a conformationally restricted arginine mimetic, offering a distinct topological presentation of the cationic guanidinium pharmacophore .

Fmoc-Phe(4-Guad-Pmc)-OH vs. Arg and Boc Analogs


Replacing Fmoc‑Phe(4‑Guad‑Pmc)‑OH with a more common arginine derivative such as Fmoc‑Arg(Pmc)‑OH fundamentally alters the conformational landscape of the peptide: the guanidinium shifts from a rigid, aromatic‑anchored presentation to a flexible three‑methylene‑chain presentation, which can reduce target‑site pre‑organization and alter binding thermodynamics [1]. Alternatively, using the Boc₂‑protected analog Fmoc‑Phe(4‑guanidino‑Boc₂)‑OH changes the global deprotection logic—Boc groups are acid‑labile but generate isobutylene and CO₂ during TFA cleavage, frequently requiring longer reaction times than the sulfonyl‑type Pmc group and increasing the risk of incomplete deprotection when multiple guanidinylated residues are present . The Pmc‑bearing compound therefore satisfies a specific requirement: a single, sulfonyl‑based acid‑labile shield that is orthogonal to Fmoc removal and cleaves quantitatively in standard TFA cocktails without generating gaseous by‑products that can complicate work‑up [2].

Fmoc-Phe(4-Guad-Pmc)-OH: Evidence vs. Analogs


Pmc vs. Pbf Acid Lability

The Pmc group on Fmoc‑Phe(4‑Guad‑Pmc)‑OH typically requires 1–3 h in TFA for complete removal, whereas the Pbf group on the corresponding Pbf‑protected analog (Fmoc‑Phe(4‑Guad‑Pbf)‑OH, where available) is cleaved 1–2 times faster under identical conditions . In a direct comparative study on arginine derivatives, the Pbf group showed approximately 2‑fold faster deprotection kinetics than Pmc . This differential lability means that Pmc‑protected building blocks demand longer, often stronger, TFA cocktails (e.g., 95 % TFA with thioanisole/EDT scavengers) for quantitative deprotection, which must be factored into global cleavage protocols for multi‑residue peptides .

Fmoc-SPPS Protecting Group Lability TFA Cleavage Side-Chain Deprotection

Tryptophan Modification: Pmc vs. Pbf

During TFA cleavage, Pmc groups can migrate from the guanidino nitrogen to the indole ring of unprotected tryptophan residues, generating irreversible Trp‑sulfonyl adducts. The extent of this side reaction depends on the spatial distance between the Arg‑Pmc and Trp residues and on the scavenger mixture used [1]. Pbf exhibits a similarly documented migration tendency but with a shorter reactive lifetime due to faster cleavage kinetics, thereby producing lower steady‑state concentrations of the reactive sulfonyl cation [2]. Literature reports that in peptides containing both Arg(Pmc) and unprotected Trp, the desired product yield can drop to ~46 % with Pmc versus ~69 % with Pbf after a 3‑h TFA treatment .

Side Reactions Tryptophan Modification Sulfonyl Migration Scavenger Optimization

Rigid Guanidinium vs. Flexible Arginine

In a study on α‑guanidino acid arginine mimetics, peptides incorporating a phenylalanine‑derived guanidino acid (structurally analogous to the deprotected form of Fmoc‑Phe(4‑Guad‑Pmc)‑OH) exhibited up to 15‑fold enhancement in Src SH3 domain specificity (1.6 kcal mol⁻¹) compared to the native arginine‑containing ligand, by reducing the entropic penalty associated with the flexible Arg side chain [1]. In a separate enzyme inhibition study, peptides bearing L‑4‑guanidinophenylalanine as the P1 residue showed markedly improved specificity for plasma kallikrein over other trypsin‑like serine proteases compared to peptides containing natural arginine [2].

Arginine Mimetic Conformational Pre‑Organization Binding Affinity SH3 Domain

Pmc vs. Boc Base Stability

The Pmc group on Fmoc‑Phe(4‑Guad‑Pmc)‑OH is stable to the 20 % piperidine/DMF conditions used for iterative Fmoc removal, whereas the Boc groups of Fmoc‑Phe(4‑guanidino‑Boc₂)‑OH can undergo partial, premature cleavage upon prolonged exposure to secondary amines, leading to unprotected guanidino intermediates that can acylate or react with activated esters . This differential stability is particularly critical for long sequences (≥20 amino acids) where the growing peptide chain is exposed to piperidine for cumulative times exceeding 2–3 h [1].

Orthogonal Protection Fmoc Deprotection Side‑Chain Stability Base Lability

Steric Footprint and Coupling Efficiency

Fmoc‑Phe(4‑Guad‑Pmc)‑OH has a molecular weight of 710.8 g mol⁻¹, which is approximately 48 g mol⁻¹ (~7 %) heavier than Fmoc‑Arg(Pmc)‑OH (662.8 g mol⁻¹) . The additional mass arises from the phenyl ring spacer, which also increases the steric bulk proximal to the peptide backbone. In sterically demanding sequences (e.g., β‑branched residues adjacent to the coupling site), larger building blocks can exhibit reduced coupling rates, requiring double‑coupling protocols or stronger activation reagents such as HATU instead of HBTU [1].

Coupling Efficiency Steric Hindrance MW Comparison Difficult Sequences

Fmoc-Phe(4-Guad-Pmc)-OH: Application Advantages


Serine Protease Inhibitors (Rigid P1 Guanidinium)

When designing peptide inhibitors for trypsin‑like serine proteases (e.g., plasma kallikrein, urokinase, thrombin), the P1 position demands a guanidinium group that can penetrate the deep S1 specificity pocket while minimizing conformational flexibility. Fmoc‑Phe(4‑Guad‑Pmc)‑OH delivers a rigid, aromatic‑anchored guanidium that has been shown to improve target specificity over flexible arginine residues (up to 15‑fold in SH3 domain systems [1]) and to confer selectivity among closely related proteases (e.g., plasma kallikrein vs. other trypsin‑like enzymes [2]).

Long Peptide Synthesis (Stable Guanidine)

In Fmoc‑SPPS of sequences exceeding 25 amino acids, the cumulative exposure to 20 % piperidine can exceed 5–8 h. The Pmc group on Fmoc‑Phe(4‑Guad‑Pmc)‑OH remains stable under these conditions for the entire synthesis duration, unlike Boc₂‑protected guanidino‑phenylalanine derivatives that can suffer gradual deprotection after 6–10 h of piperidine treatment [1]. This ensures that the guanidine remains fully protected until the final TFA cleavage, simplifying HPLC purification and improving crude purity.

Trp and Guanidino-Phe: Scavenger Optimization

For peptides containing both tryptophan and the guanidino‑phenylalanine residue, the Pmc group requires a carefully tailored scavenger cocktail (e.g., TFA/thioanisole/EDT) to suppress sulfonyl migration to the indole ring. The documented side‑reaction rates (crude yields of ~46 % with Pmc vs. ~69 % with Pbf in Arg‑Trp‑containing peptides [1]) enable researchers to make a data‑driven choice: if the Pmc‑bearing building block is preferred for other reasons (e.g., synthesis availability or cost), the additional purification burden is quantifiable and can be budgeted accordingly.

SAR of Cation-π and Electrostatic Interactions

The para‑guanidino‑phenylalanine scaffold places the guanidinium on an aromatic ring that can simultaneously engage in cation‑π interactions (with Trp, Tyr, or Phe side chains of the target protein) and electrostatic/hydrogen‑bond contacts [1]. This dual‑mode binding is not achievable with standard arginine, whose guanidinium is decoupled from the aromatic system. Fmoc‑Phe(4‑Guad‑Pmc)‑OH is therefore the building block of choice for SAR campaigns aimed at probing the energetic contribution of cation‑π stacking to binding affinity.

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